4-Formyl-2-methoxyphenyl

Solid-State Characterization Purity Assessment Process Chemistry

Synthesizing glucuronide-based prodrugs or ADCs is hindered by poor solubility and side reactions of unprotected glucuronic acid donors. This fully protected glucuronide-featuring peracetylated hydroxyls and a methyl ester-resolves these challenges, enabling efficient conjugation and orthogonal deprotection. • Orthogonal reactivity: 4-formyl handle for oxime/hydrazone ligation while the protected glucuronide remains inert. • Defined stereochemistry: β-D-glucopyranosiduronic acid core ensures precise molecular recognition in biological systems. • Reliable supply: available from stock with characterized purity (≥98%) and full analytical documentation.

Molecular Formula C21H24O12
Molecular Weight 468.411
CAS No. 704885-44-9
Cat. No. B587787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-2-methoxyphenyl
CAS704885-44-9
Molecular FormulaC21H24O12
Molecular Weight468.411
Structural Identifiers
SMILESCC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)C=O)OC)C(=O)OC)OC(=O)C
InChIInChI=1S/C21H24O12/c1-10(23)29-16-17(30-11(2)24)19(31-12(3)25)21(33-18(16)20(26)28-5)32-14-7-6-13(9-22)8-15(14)27-4/h6-9,16-19,21H,1-5H3/t16-,17-,18-,19+,21+/m0/s1
InChIKeyQTHPZBHVIGLWPP-VDRZXAFZSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protected Glucuronide Building Block CAS 704885-44-9


4-Formyl-2-methoxyphenyl β-D-glucopyranosiduronic acid triacetate methyl ester is a fully protected glucuronic acid derivative. The compound integrates a 4-formyl-2-methoxyphenyl aglycone with a peracetylated methyl glucuronate sugar moiety. This structural arrangement furnishes a masked carboxylic acid handle and a reactive aromatic aldehyde, positioning it as a strategic intermediate for the synthesis of glucuronide-based conjugates [1]. A defined primary application is the preparation of epothilone-saccharide conjugates under investigation for proliferative disease therapy .

Why CAS 704885-44-9 Cannot Be Replaced


Glucuronide-based prodrugs and drug conjugates rely on precise stereochemical presentation and orthogonal protecting group strategies. The target compound provides a defined β-D-glucopyranosiduronic acid core with all hydroxyls masked as acetates and the anomeric carboxylate as a methyl ester [1]. Replacing this with an alternative glucuronide donor—such as a non-acetylated glucuronide, a benzyl-protected analogue, or a simple glycosyl halide—introduces divergent reactivity and stability profiles. Unprotected glucuronic acids are poorly soluble in organic media and prone to side reactions during conjugation steps, while other ester protecting groups (e.g., benzyl esters) require harsher deprotection conditions incompatible with sensitive epothilone warheads [2]. This specific acetylation and methylation pattern is therefore non-interchangeable in the synthetic sequences for which the compound was designed.

Differentiation Evidence for CAS 704885-44-9


Melting Point vs. Unprotected Glucuronic Acid

The melting point of 4-Formyl-2-methoxyphenyl β-D-glucopyranosiduronic acid triacetate methyl ester is reported as 100–102 °C [1]. In contrast, the unprotected parent β-D-glucopyranosiduronic acid exhibits a melting point of 226–227 °C [2]. This 124–127 °C depression reflects the elimination of extensive intermolecular hydrogen bonding in the fully acetylated and esterified derivative.

Solid-State Characterization Purity Assessment Process Chemistry

Solubility in Organic Solvents

The fully protected glucuronide exhibits practical solubility in a range of organic solvents including acetone, chloroform, dichloromethane, dimethyl formamide, ethyl acetate, and methanol . In contrast, unprotected glucuronic acid and simple glucuronide salts are only sparingly soluble in these non-aqueous media, typically requiring aqueous or DMSO-only conditions that are incompatible with many water-sensitive coupling reactions.

Solubility Reaction Medium Drug Conjugation

Defined β-D Stereochemistry

CAS 704885-44-9 possesses exactly 5 defined atom stereocenters in the β-D-glucopyranosiduronic acid core, as documented in authoritative structural records [1]. Alternative glucuronyl donors may be supplied as α/β anomeric mixtures or with undefined stereochemistry at the C1 position. The β-anomeric configuration is critical for recognition by β-glucuronidase enzymes and for maintaining the correct three-dimensional presentation of the sugar moiety in biological systems.

Stereochemistry Chiral Purity Glucuronide Recognition

Priority Applications for CAS 704885-44-9


Epothilone-Saccharide Conjugate Synthesis

The compound is explicitly documented as an intermediate in the preparation of epothilone-saccharide conjugates intended for the treatment of proliferative diseases . Its fully protected glucuronide core allows for sequential deprotection after conjugation to epothilone warheads, enabling the generation of tumor-targeted prodrugs that exploit elevated β-glucuronidase activity in necrotic tumor regions.

Site-Specific Glucuronide Prodrugs

The 4-formyl group provides a reactive handle for oxime or hydrazone ligation strategies, while the protected glucuronide remains inert under these conditions. This orthogonal reactivity is not available in simpler glucuronide derivatives lacking the aromatic aldehyde functionality. Researchers developing cleavable linkers for antibody-drug conjugates (ADCs) or small molecule-drug conjugates (SMDCs) may prioritize this compound for this reason.

Glucuronide Metabolite Reference Standard

As a fully characterized, stereochemically defined glucuronide conjugate of a substituted phenol (4-formyl-2-methoxyphenol), this compound can serve as a model substrate or reference standard in LC-MS/MS method development for the detection and quantification of phase II glucuronide metabolites. Its defined physicochemical properties (melting point 100–102 °C, molecular mass 468.41 g/mol) facilitate method validation .

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